molecular formula C14H12N4O3S B2721606 N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 763095-64-3

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2721606
CAS No.: 763095-64-3
M. Wt: 316.34
InChI Key: AMKASRHLIAOBPU-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, an oxadiazole ring, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives.

    Thioacetamide Group Introduction: The thioacetamide group is introduced through the reaction of an appropriate thioamide with the isoxazole and oxadiazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.

    Reduction: Reduction reactions may target the oxadiazole ring or the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, especially at positions on the isoxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its heterocyclic rings are often associated with bioactivity.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structure may interact with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole and oxadiazole rings could play a role in binding to molecular targets, while the thioacetamide group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide: can be compared to other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of isoxazole and oxadiazole rings, which may confer distinct chemical and biological properties. This combination is less common compared to other heterocyclic structures, potentially offering novel interactions and applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKASRHLIAOBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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